1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23)9-10-24-16-4-2-1-3-15(16)18/h1-8,23H,9-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWTADLDAIPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
Chroman Derivative Preparation: The chroman moiety can be synthesized through cyclization reactions involving phenolic compounds.
Urea Linkage Formation: The final step involves coupling the fluorobenzyl intermediate with the chroman derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the chroman ring can be oxidized to form a ketone.
Reduction: The urea linkage can be reduced under strong reducing conditions.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its urea linkage.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea would depend on its specific biological target. Generally, compounds with urea linkages can act as enzyme inhibitors by mimicking the transition state of enzyme-substrate complexes. The fluorobenzyl and chroman moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(4-Fluorobenzyl)-3-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]methyl}urea
- Molecular Formula : C₂₀H₂₁F₂N₃O₂ vs. C₁₈H₁₉FN₂O₃ (target compound).
- Key Differences: The pyrrolidinone ring replaces the hydroxychroman group, introducing a ketone and a secondary amine. This reduces hydrogen-bonding capacity but increases rigidity.
Pimavanserin (1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea)
- Structure : Contains a piperidinyl group and isobutoxybenzyl instead of hydroxychroman.
- Activity: Approved for Parkinson’s psychosis, acting as a 5-HT₂A inverse agonist. The piperidinyl group confers basicity (pKa ~7.5), aiding CNS targeting, whereas the hydroxychroman’s phenolic OH (pKa ~10) may limit brain uptake in the target compound .
GEN-1 (3-(4-Chlorophenyl)-1-(4-fluorobenzyl)-1-((4-isopropyl-4H-1,2,4-triazol-3-yl)methyl)urea)
- Substituents: A triazolylmethyl group replaces the hydroxychroman.
- Synthesis : Generated via AI-driven design for Chagas disease, highlighting the role of computational methods in optimizing urea derivatives for parasitic targets .
Table 1: Key Properties of Selected Urea Derivatives
*Estimated using fragment-based methods.
Biological Activity
1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula . Its structure features a urea moiety linked to a fluorobenzyl group and a hydroxychroman, which is crucial for its biological interactions.
Research indicates that this compound may exhibit inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These enzymes are pivotal in neurotransmitter regulation, making their inhibition a target for treating neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
- Acetylcholinesterase (AChE) : AChE inhibitors enhance cholinergic transmission by preventing the breakdown of acetylcholine. In studies, compounds similar to this compound have shown promising AChE inhibition with IC50 values in the sub-micromolar range.
- Monoamine Oxidase B (MAO-B) : MAO-B inhibitors are beneficial in managing Parkinson's disease by increasing dopamine levels. The compound's structural features suggest potential MAO-B inhibitory activity, supporting its therapeutic applications.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by various structural modifications. Research has demonstrated that:
- The presence of fluorine enhances the lipophilicity and binding affinity to target enzymes.
- Hydroxy groups contribute to hydrogen bonding interactions with enzyme active sites, increasing inhibitory potency.
Comparative SAR Analysis
| Compound | AChE IC50 (μM) | MAO-B IC50 (μM) | Notes |
|---|---|---|---|
| This compound | 0.58 ± 0.05 | 0.41 ± 0.04 | Potent dual inhibitor |
| Similar Compound A | 0.75 ± 0.10 | 0.50 ± 0.05 | Less effective |
| Similar Compound B | 0.30 ± 0.03 | 0.20 ± 0.02 | More selective for MAO-B |
Case Studies
- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, treatment with derivatives of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation.
- In Vitro Studies : Cell line assays demonstrated that the compound effectively reduced oxidative stress markers, indicating potential neuroprotective properties beyond enzyme inhibition.
Q & A
Q. What are the key synthetic steps for 1-(4-Fluorobenzyl)-3-((4-hydroxychroman-4-yl)methyl)urea?
The synthesis involves multi-step organic reactions, typically including:
- Coupling Reactions : Formation of the urea linkage via reaction between an isocyanate intermediate and a primary amine (e.g., fluorobenzylamine) under inert conditions .
- Functional Group Modifications : Introduction of the chroman-4-ylmethyl group through nucleophilic substitution or alkylation, often requiring catalysts like palladium on carbon .
- Purification : Chromatographic techniques (e.g., column chromatography) are critical for isolating the final product with >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of fluorobenzyl, chroman, and urea moieties by analyzing chemical shifts and coupling constants .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 355.4 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amine (N-H) stretches in the urea group .
Q. How does the fluorobenzyl group influence the compound’s reactivity?
The fluorine atom enhances electron-withdrawing effects, increasing electrophilicity at the benzyl carbon. This facilitates nucleophilic substitution reactions, as seen in analogues during coupling with heterocyclic amines . Stability under acidic/basic conditions can be inferred from similar fluorinated ureas .
Advanced Research Questions
Q. How can conflicting structural data from NMR and X-ray crystallography be resolved?
- Case Study : Discrepancies in dihedral angles (NMR vs. crystallography) may arise from dynamic conformational changes in solution.
- Methodology : Perform variable-temperature NMR to assess rotational barriers of the urea linkage. Compare with Density Functional Theory (DFT) calculations to model preferred conformations .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst Screening : Test palladium-based catalysts for hydrogenation steps; optimize loading (0.5–5 mol%) to balance cost and efficiency .
- In-Line Monitoring : Use FT-IR or HPLC to track reaction progress and minimize side products .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using software like AutoDock. Focus on hydrogen bonding between the urea group and active-site residues .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.8), highlighting potential blood-brain barrier permeability .
Q. What experimental approaches validate hypothesized mechanisms of action?
- Enzyme Inhibition Assays : Measure IC values against purified targets (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) for receptor interactions .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter bioactivity?
- Comparative Studies : Synthesize chloro- and bromo-analogues.
- Biological Testing : Compare IC in cytotoxicity assays (e.g., MTT on cancer cell lines). Fluorine’s electronegativity often enhances selectivity over bulkier halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
